![molecular formula C17H17BrN6O3 B2586612 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 306732-87-6](/img/structure/B2586612.png)
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- AKOS001374232 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis (programmed cell death), and metastasis inhibition. Preclinical studies suggest that it may interfere with cancer cell signaling pathways, making it a potential candidate for targeted therapies .
- Inflammation plays a crucial role in various diseases. AKOS001374232 has been studied for its anti-inflammatory effects. It may modulate immune responses and reduce inflammation by inhibiting specific enzymes or cytokines. Further research is needed to explore its clinical applications in inflammatory disorders .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS001374232 has demonstrated neuroprotective properties in animal models. It may enhance neuronal survival, reduce oxidative stress, and promote synaptic plasticity. These findings open avenues for potential therapeutic interventions .
- Researchers have investigated AKOS001374232’s impact on cardiovascular health. It may influence blood vessel function, regulate blood pressure, and protect against ischemic injury. These cardiovascular effects warrant further exploration for potential clinical applications .
- Preliminary studies suggest that AKOS001374232 exhibits antiviral activity against certain viruses. It may interfere with viral replication or entry mechanisms. Researchers are keen to explore its potential in combating viral infections .
- Metabolic disorders, including diabetes and obesity, are global health challenges. AKOS001374232 has been investigated for its effects on glucose metabolism, lipid regulation, and adipose tissue function. Understanding its mechanisms could lead to novel therapeutic strategies .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotective Effects
Cardiovascular Health
Antiviral Activity
Metabolic Disorders
Propiedades
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-3-4-7-24-13-14(23(2)17(27)21-15(13)26)20-16(24)22-19-9-10-8-11(18)5-6-12(10)25/h3-6,8-9,25H,7H2,1-2H3,(H,20,22)(H,21,26,27)/b4-3+,19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSCJHPJNRHCDG-ZUNGZNNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.